molecular formula C19H15BrN4O B2727599 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251589-96-4

2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2727599
CAS No.: 1251589-96-4
M. Wt: 395.26
InChI Key: NPTNIELBXZAJRY-UHFFFAOYSA-N
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Description

The compound 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. It features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterocyclic structure known for its versatile biological activities and similarity to purine bases, which facilitates interaction with various enzymatic targets . This scaffold is of significant interest in the development of targeted therapeutic agents, particularly in the fields of oncology and cardiovascular disease . Current scientific literature highlights the strong potential of pyridazinone and triazolopyridazine derivatives as inhibitors for key cancer targets. Related analogs have demonstrated potent activity as BRD4 bromodomain inhibitors, which are promising epigenetic targets for cancer therapy . Furthermore, recent studies on structurally similar 1,2,3-triazolopyridazinone derivatives have shown exceptional anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines, outperforming standard controls like cisplatin and showing a promising safety profile in non-cancerous cells . The mechanism of action for these compounds often involves the induction of apoptosis, confirmed by the activation of executioner caspase-3 . Simultaneously, the pyridazinone core is a recognized pharmacophore in cardiovascular research, with numerous derivatives exhibiting potent vasodilatory effects . The emerging field of reverse cardio-oncology, which addresses the link between hypertension and cancer incidence, makes this dual-purpose scaffold particularly valuable for investigating novel agents with potential polypharmacological profiles . The specific substitution pattern on this molecule—featuring a 3-bromobenzyl group and a p-tolyl moiety—is engineered to optimize lipophilicity and binding interactions, making it an excellent candidate for probing structure-activity relationships. This product is intended for research purposes only, specifically for use in bioactivity screening, lead optimization, and mechanism-of-action studies.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-13-5-7-15(8-6-13)17-9-10-18-22-23(19(25)24(18)21-17)12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTNIELBXZAJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzylamine with p-tolylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable pyridazine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues of the Triazolopyridazine Core

Key Observations from Structural Modifications

A. Substituent Effects on Bioactivity
  • Halogenated Benzyl Groups: The 3-bromobenzyl group in the target compound contrasts with 4-chlorobenzyl in 13f ().
  • Aromatic vs. Aliphatic Substituents : The para-tolyl group (aromatic) in the target compound differs from aliphatic sulfonamide groups in 13f and amines in Squibb derivatives (). Aliphatic groups often improve solubility but may reduce target specificity .
B. Impact on Pharmacological Targets
  • BRD4 Inhibition : Compound 6 () demonstrates that trifluoromethyl and indole substituents enable bromodomain binding, suggesting that bulky groups at position 3 (e.g., bromobenzyl) could similarly modulate epigenetic targets .
  • Antiproliferative Activity : Derivatives in lost thrombin inhibitory activity but gained antiproliferative effects when benzamidine was replaced with triazolopyridazine moieties. This highlights the scaffold’s adaptability for diverse therapeutic outcomes .

Biological Activity

The compound 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanism of action against various cancer cell lines.

  • Molecular Formula : C19H15BrN4O
  • Molecular Weight : 395.3 g/mol
  • CAS Number : 1251589-96-4

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridazine class exhibit significant biological activity, particularly as inhibitors of various kinases involved in cancer progression. The specific compound has been evaluated for its cytotoxicity against several cancer cell lines and its inhibitory effects on c-Met kinase.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibits moderate to significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is particularly potent against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values below 5 μM considered indicative of strong activity .

The mechanism through which this compound exerts its effects appears to involve inhibition of the c-Met kinase pathway. The c-Met receptor is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound's binding affinity for c-Met was found to be comparable to that of Foretinib, a known c-Met inhibitor:

CompoundIC50 (μM)
2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one0.090
Foretinib0.019

This suggests that the compound not only inhibits cell proliferation but also induces apoptosis in affected cells .

Case Studies

A series of studies have highlighted the efficacy of triazolo-pyridazine derivatives in preclinical models:

  • Cytotoxicity Evaluation : A study evaluated multiple derivatives including the target compound against A549 and MCF-7 cells using the MTT assay. Results indicated that compounds with halogen substitutions exhibited varied degrees of cytotoxicity but maintained a favorable profile compared to traditional chemotherapeutics .
  • Apoptosis Induction : Further investigations into the apoptotic pathways revealed that treatment with this compound led to late-stage apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase, indicating a potential mechanism for its anticancer effects .

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